7-Methyl-7-heptadecanol
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Overview
Description
7-Methylheptadecan-7-ol is a methyl-branched secondary alcohol with the molecular formula C18H38O. This compound is notable for its presence in certain biological systems, such as the sex pheromones of specific moth species . It has a molecular weight of 270.494 g/mol and is characterized by its unique structure, which includes a hydroxyl group attached to a heptadecane chain with a methyl substitution at the seventh carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylheptadecan-7-ol can be achieved through several methods. One common approach involves the coupling reactions between 2-hexylmagnesium bromide and the enantiomers of 1,2-epoxydodecane . This method allows for the preparation of diastereomeric mixtures, which can be separated using high-performance liquid chromatography (HPLC) to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of 7-methylheptadecan-7-ol typically involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing advanced separation techniques such as enantioselective HPLC to ensure the production of specific stereoisomers with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 7-Methylheptadecan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.
Major Products:
Oxidation: Formation of 7-methylheptadecan-7-one.
Reduction: Formation of 7-methylheptadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methylheptadecan-7-ol has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-methylheptadecan-7-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering behavioral responses . The molecular targets and pathways involved include olfactory receptors and signal transduction pathways that lead to changes in insect behavior.
Comparison with Similar Compounds
5-Methylheptadecan-7-ol: Another methyl-branched secondary alcohol with similar structural features but different stereochemistry.
Heptadecan-7-ol: Lacks the methyl substitution, resulting in different chemical and biological properties.
Octadecan-7-ol: An analog with a longer carbon chain, affecting its physical and chemical properties.
Uniqueness: 7-Methylheptadecan-7-ol is unique due to its specific methyl substitution and stereochemistry, which confer distinct chemical reactivity and biological activity. Its role as a sex pheromone in certain moth species highlights its importance in ecological and behavioral studies .
Properties
CAS No. |
55723-93-8 |
---|---|
Molecular Formula |
C18H38O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
7-methylheptadecan-7-ol |
InChI |
InChI=1S/C18H38O/c1-4-6-8-10-11-12-13-15-17-18(3,19)16-14-9-7-5-2/h19H,4-17H2,1-3H3 |
InChI Key |
URPZOYYKCIBTAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(CCCCCC)O |
Origin of Product |
United States |
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